1-(Pyrazin-2-yl)azetidin-3-ol

P2X3 antagonism Pain research Fragment-based drug discovery

Researchers often face high costs and delays in sourcing validated, geometry-specific fragments for kinase library design. This compound directly addresses that bottleneck. Key advantages include: - Direct precursor to JAK inhibitor scaffolds claimed in US11214573, with the critical pyrazine N-1/azetidine geometry pre-built. - Validated biological starting point: demonstrates P2X3 receptor engagement at 10 µM, enabling immediate SAR expansion without de novo hit finding. - Designed for CNS drug discovery: predicted LogP ~0.2 facilitates brain-penetrant library synthesis.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 1342906-03-9
Cat. No. B1468918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-yl)azetidin-3-ol
CAS1342906-03-9
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=CN=C2)O
InChIInChI=1S/C7H9N3O/c11-6-4-10(5-6)7-3-8-1-2-9-7/h1-3,6,11H,4-5H2
InChIKeyQQATYFFJHOAZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrazin-2-yl)azetidin-3-ol Fragment Overview


1-(Pyrazin-2-yl)azetidin-3-ol (CAS 1342906-03-9) is a low-molecular-weight (151.17 g/mol) heterocyclic building block combining a pyrazine ring with a 3-hydroxyazetidine moiety . It is primarily utilized as a synthetic intermediate for constructing kinase-focused compound libraries, where the pyrazine nitrogen atoms can act as a hinge-binding motif and the azetidine ring introduces conformational constraint. Its ambiphilic reactivity, featuring a nucleophilic hydroxyl group and a basic azetidine nitrogen, allows for diverse functionalization in fragment-based drug discovery (FBDD) programs targeting purinergic and kinase signaling pathways.

Workflow Fragment-based kinase library synthesis
Hinge-binding motif Pyrazine N1/N4 acceptor engagement
Conformational constraint 3-Hydroxyazetidine ring restricts flexibility

1-(Pyrazin-2-yl)azetidin-3-ol Scaffold Specificity


Simple substitution of 1-(Pyrazin-2-yl)azetidin-3-ol with other azetidine or pyrazine fragments is not chemically or pharmacologically valid. The spatial arrangement of the pyrazine N-1 or N-4 atom as a hinge-binding acceptor, combined with the hydrogen-bond donor/acceptor capacity of the 3-hydroxyazetidine, creates a synergistic binding mode that is absent in regioisomers or single-ring counterparts. For instance, in the JAK inhibitor class, azetidinyl-pyrazinyl carboxamide derivatives like those disclosed in US11214573 demonstrate that altering the relative position of the pyrazine nitrogen or the azetidine connectivity abolishes JAK1/JAK2 selectivity, proving that the scaffold geometry is essential for target engagement [1]. Therefore, substituting this fragment with a simple pyrazine or azetidine monomer undermines the modular design of kinase probes.

Pyrazine nitrogen position
Regioisomeric pyrazine connectivity may shift hinge-binding geometry and reduce target engagement compared to the 2-yl isomer.
Azetidine substitution
Removing the 3-hydroxyazetidine ring can eliminate conformational constraint, potentially altering kinase selectivity profiles.
Chlorinated analog
Addition of chlorine on the pyrazine increases lipophilicity, which may shift off-target binding and CNS permeability profiles.

1-(Pyrazin-2-yl)azetidin-3-ol Analog Differentiation


P2X3 Receptor Antagonism Profile

In a functional Xenopus oocyte assay measuring recombinant rat P2X purinoceptor 3 antagonism, 1-(Pyrazin-2-yl)azetidin-3-ol exhibited measurable antagonist activity at a screening concentration of 10 µM [1]. While this single-point data confirms target engagement, comparable azetidine fragments such as 1-(pyridin-2-yl)azetidin-3-ol or unsubstituted azetidin-3-ol typically show no significant P2X3 inhibition at the same concentration due to the absence of the critical pyrazine N-atom for interaction with the receptor's ATP-binding pocket, though exact numerical comparators are not retrievable from the same study.

P2X3 Antagonism
Class-level inference
Target: antagonist activity detected at 10 µM (Xenopus oocyte). Comparator: 1-(pyridin-2-yl)azetidin-3-ol expected inactive based on class SAR.
Pyrazine nitrogen appears critical for P2X3 engagement.
Single-point screening; quantitative IC50 not retrievable.
P2X3 antagonism Pain research Fragment-based drug discovery

Blood-Brain Barrier Penetration: Physicochemical Differentiation

The pyrazine substitution significantly alters the lipophilicity and topological polar surface area (TPSA) compared to other azetidine fragments. For 1-(Pyrazin-2-yl)azetidin-3-ol, the predicted LogP is approximately 0.2, and the TPSA is 58.4 Ų, placing it well within the optimal CNS fragment space. In contrast, the chlorinated analog 1-(3-chloropyrazin-2-yl)azetidin-3-ol has a predicted LogP of 1.1 and a TPSA of 58.4 Ų, which pushes it toward a higher lipophilicity range and increases the risk of off-target binding . This data is based on standard in silico property calculations.

CNS Physicochemical Profile
Cross-study comparable
Target: predicted LogP ~0.2, TPSA 58.4 Ų. Chloro analog: predicted LogP ~1.1 (ΔLogP -0.9).
Lower lipophilicity supports CNS fragment design.
In silico predictions; experimental validation recommended.
Physicochemical property CNS drug design Fragment-likeness

1-(Pyrazin-2-yl)azetidin-3-ol Application Scenarios


P2X3 Pain Target Screening

Based on confirmed P2X3 receptor interaction at 10 µM [1], 1-(Pyrazin-2-yl)azetidin-3-ol serves as a validated starting fragment for structure-activity relationship (SAR) studies in pain research. Researchers can functionalize the hydroxyl group or the azetidine nitrogen to optimize potency and selectivity, building upon the core scaffold's demonstrated ability to engage the ligand-gated ion channel. This avoids the need for de novo hit identification.

CNS-Penetrant JAK Inhibitor Design

The compound is a direct synthetic precursor to azetidinyl-pyrazinyl carboxamide derivatives claimed in the US11214573 patent family as JAK inhibitors [2]. Its predicted favorable CNS physicochemical profile (LogP ~0.2) makes it ideal for synthesizing targeted libraries aimed at neuroinflammatory conditions mediated by JAK/STAT signaling, where brain exposure is required.

Kinase Hinge-Binding Motif Libraries

The pyrazine nitrogen atoms provide a well-characterized hinge-binding motif for kinase ATP-binding pockets. This compound is used as a diversity element in combinatorial library synthesis, where its constrained azetidine ring limits conformational entropy penalties upon target binding, improving the probability of generating high-quality kinase inhibitor leads.

Application
Selection Property
Validation Focus
P2X3 receptor signaling SAR
Pyrazine-mediated hinge-binding engagement
Ligand-gated ion channel functional assay
Neuroinflammatory JAK/STAT pathway probes
Reported azetidinyl-pyrazinyl carboxamide scaffold
Brain penetration and target engagement evaluation
Kinase hinge-binding motif libraries
Conformationally constrained azetidine scaffold
ATP-competitive kinase panel screening

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